3-(Cyclopropylmethyl)azetidine

Lipophilicity Drug-likeness CNS permeability

3-(Cyclopropylmethyl)azetidine (CAS 1248411-37-1) is a C3-substituted azetidine building block with molecular formula C₇H₁₃N and molecular weight 111.18 g/mol. The compound features a four-membered nitrogen heterocycle bearing a cyclopropylmethyl substituent at the 3-position.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 1248411-37-1
Cat. No. B1445038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethyl)azetidine
CAS1248411-37-1
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC1CC2CNC2
InChIInChI=1S/C7H13N/c1-2-6(1)3-7-4-8-5-7/h6-8H,1-5H2
InChIKeyLIGXSKXJILSUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopropylmethyl)azetidine (CAS 1248411-37-1) – Physicochemical Profile and Procurement Specifications


3-(Cyclopropylmethyl)azetidine (CAS 1248411-37-1) is a C3-substituted azetidine building block with molecular formula C₇H₁₃N and molecular weight 111.18 g/mol. The compound features a four-membered nitrogen heterocycle bearing a cyclopropylmethyl substituent at the 3-position [1]. Its predicted physicochemical properties include a boiling point of 163.9±8.0 °C, density of 0.976±0.06 g/cm³, pKa of 11.25±0.40, and XLogP of 1.3 . The compound is commercially available as the free base (typical purity ≥95%) and as the hydrochloride salt (CAS 2031258-91-8). This scaffold has been explored in patented series of MCHR1 antagonists and serves as a versatile intermediate for medicinal chemistry [1].

3-(Cyclopropylmethyl)azetidine Substitution Risks – Why In-Class Azetidine Building Blocks Are Not Interchangeable


Azetidine building blocks cannot be casually interchanged in medicinal chemistry programs because even minor structural modifications at the C3 position produce substantial shifts in lipophilicity, basicity, and metabolic stability profiles that cascade into pharmacokinetic and safety outcomes. Systematic studies of saturated heterocyclic amines have shown that substituent identity, conformational preferences, and ring-strain effects collectively govern pKa, LogP, and intrinsic microsomal clearance [1]. The cyclopropylmethyl group in 3-(cyclopropylmethyl)azetidine introduces a combination of steric bulk, angular strain, and hydrophobic character that is fundamentally distinct from linear alkyl (methyl, ethyl, propyl) or unsubstituted analogs [2]. Treating 3-substituted azetidines as generic equivalents risks divergent physicochemical properties that compromise lead optimization efforts and complicate formulation development.

3-(Cyclopropylmethyl)azetidine Quantitative Differentiation Evidence – Head-to-Head and Cross-Study Comparisons with Azetidine Analogs


Lipophilicity (XLogP) – 3-(Cyclopropylmethyl)azetidine vs Parent Azetidine and 3-Methylazetidine

3-(Cyclopropylmethyl)azetidine exhibits an XLogP of 1.3, computed by PubChem [1]. This is approximately 1.4–1.5 log units higher than the parent azetidine (XLogP = –0.1 to –0.2) [2] and approximately 1.0 log unit higher than 3-methylazetidine (LogP = 0.30) . The elevated lipophilicity is attributed to the hydrophobic cyclopropylmethyl substituent and is expected to improve membrane permeability, a key requirement for CNS-targeted small molecules.

Lipophilicity Drug-likeness CNS permeability

Boiling Point and Volatility – 3-(Cyclopropylmethyl)azetidine vs Parent Azetidine and 3-Methylazetidine

The predicted boiling point of 3-(cyclopropylmethyl)azetidine is 163.9±8.0 °C , which is approximately 100 °C higher than the experimentally measured boiling point of parent azetidine (61–63 °C) and approximately 90 °C higher than 3-methylazetidine (74.1±8.0 °C predicted) . This substantially reduced volatility translates to lower vapour pressure at ambient temperature, reducing inhalation exposure risk and minimising evaporative loss during laboratory handling and formulation.

Volatility Handling safety Formulation

Basicity (pKa) – 3-(Cyclopropylmethyl)azetidine vs Parent Azetidine and 3-Methylazetidine

The predicted pKa of the conjugate acid of 3-(cyclopropylmethyl)azetidine is 11.25±0.40 , compared with the experimentally determined pKa of 11.29 for parent azetidine and a predicted pKa of 11.31±0.40 for 3-methylazetidine . The slight decrease in basicity (ΔpKa ≈ –0.04 to –0.06) is consistent with the electron-withdrawing inductive effect of the cyclopropyl ring transmitted through the methylene linker. Although the magnitude is small, systematic studies of saturated heterocyclic amines have demonstrated that pKa shifts on the order of 0.2–0.5 units can meaningfully alter the fraction of protonated species at physiological pH (7.4), impacting solubility, membrane permeability, and target engagement [1].

Basicity Protonation state Solubility

Metabolic Stability Advantage of the Cyclopropylmethyl Group – Class-Level Evidence

The cyclopropylmethyl (CPM) group has been independently identified in medicinal chemistry literature as a privileged motif for improving metabolic stability. The characteristic high angle strain of the cyclopropane ring reduces accessibility to oxidative enzymatic attack, thereby decreasing hepatic clearance rates and prolonging plasma half-life [1]. This class-level advantage applies to 3-(cyclopropylmethyl)azetidine, where the CPM group is positioned at the C3 carbon rather than on nitrogen, providing a vector for metabolic shielding that is absent in simple alkyl-substituted azetidines such as 3-methylazetidine or 3-ethylazetidine. Notably, the broader class of azetidine-containing compounds has been shown to possess high intrinsic microsomal stability, with systematic studies demonstrating that azetidine derivatives (except 3,3-difluoroazetidine) exhibit low intrinsic clearance in liver microsome assays [2].

Metabolic stability Microsomal clearance Half-life

Structural Complexity and Molecular Descriptors – 3-(Cyclopropylmethyl)azetidine vs Linear Alkyl Azetidines

3-(Cyclopropylmethyl)azetidine possesses a complexity score of 82.4, 8 heavy atoms, and 2 rotatable bonds [1], compared with azetidine (4 heavy atoms, complexity ~30, 0 rotatable bonds) and 3-methylazetidine (5 heavy atoms, complexity 30.6, 0 rotatable bonds) [2] . The higher complexity and rotatable bond count reflect the three-dimensional character imparted by the cyclopropylmethyl group. In fragment-based drug discovery and diversity-oriented synthesis, higher molecular complexity at the building-block stage correlates with improved three-dimensionality (higher Fsp³) and enhanced potential for generating lead-like compounds with favorable pharmacokinetic profiles [3].

Molecular complexity Fraction sp³ Fragment-based drug discovery

3-(Cyclopropylmethyl)azetidine – High-Value Application Scenarios Derived from Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Blood–Brain Barrier Penetration

With an XLogP of 1.3 [1], 3-(cyclopropylmethyl)azetidine occupies a lipophilicity window (LogP 1–3) that is empirically associated with optimal CNS penetration, balancing passive permeability against P-glycoprotein efflux susceptibility. This is a distinct advantage over parent azetidine (XLogP ≈ –0.1), which may lack sufficient membrane permeability, and over more lipophilic 3-substituted analogs (e.g., 3-propylazetidine) that risk increased non-specific binding and promiscuity. The cyclopropylmethyl group additionally contributes to metabolic shielding, making this building block suitable for CNS-targeted lead series where both brain exposure and in vivo half-life are critical design parameters [2].

Lead Optimization Campaigns Prioritizing Reduced Volatility and Improved Laboratory Handling Safety

The predicted boiling point of 163.9 °C for 3-(cyclopropylmethyl)azetidine represents a >100 °C increase over parent azetidine (61–63 °C) . This dramatic reduction in volatility is of practical significance for medicinal chemistry laboratories: parent azetidine is classified as a highly flammable liquid (H225) with a flash point well below ambient temperature, necessitating stringent storage conditions and engineering controls. In contrast, the higher boiling point of 3-(cyclopropylmethyl)azetidine implies reduced vapour pressure at room temperature, lower inhalation risk, and compatibility with automated compound management systems. For procurement teams evaluating building-block libraries, this handling safety differential can influence sourcing decisions, particularly for facilities without dedicated flammable-liquid storage infrastructure.

Metabolic Stability-Driven Fragment-to-Lead Optimization Using Cyclopropylmethyl-Modified Scaffolds

The cyclopropylmethyl group is recognised in medicinal chemistry as a privileged motif for improving metabolic stability by sterically shielding adjacent positions from oxidative metabolism [2]. When incorporated at the C3 position of the azetidine ring, the CPM group provides a vector for attenuating CYP-mediated clearance that is absent in 3-methylazetidine or 3-ethylazetidine. Although compound-specific microsomal stability data for 3-(cyclopropylmethyl)azetidine are not publicly available, the class-level evidence from structurally related cyclopropylmethyl-containing drugs (nalmefene, roflumilast, pomotrelvir) and the general observation of high microsomal stability in the azetidine series [3] support the selection of this building block when metabolic soft-spot mitigation is a primary optimization objective.

Three-Dimensional Fragment Library Construction for Diversity-Oriented and Covalent Screening Platforms

3-(Cyclopropylmethyl)azetidine combines the inherent ring strain and conformational rigidity of the azetidine core with the three-dimensional character of the cyclopropylmethyl substituent (complexity 82.4, 8 heavy atoms, 2 rotatable bonds, Fsp³ = 1.0) [1]. This molecular profile aligns with the growing preference in fragment-based drug discovery for three-dimensional, sp³-rich building blocks that sample underexploited regions of chemical space. The secondary amine handle provides a synthetic conjugation point for amide coupling, reductive amination, or sulfonylation, enabling rapid diversification into screening libraries. The higher complexity relative to 3-methylazetidine (complexity 30.6) means that fewer synthetic steps are required from building block to lead-like molecule, an important consideration for resource-constrained discovery programs seeking to maximise chemical diversity per synthesis cycle [4].

Quote Request

Request a Quote for 3-(Cyclopropylmethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.